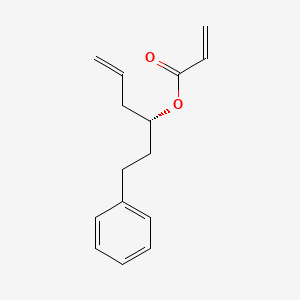
2-Propenoic acid, (1R)-1-(2-phenylethyl)-3-butenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, (1R)-1-(2-phenylethyl)-3-butenyl ester is an organic compound with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, (1R)-1-(2-phenylethyl)-3-butenyl ester typically involves esterification reactions. One common method is the reaction between 2-Propenoic acid and (1R)-1-(2-phenylethyl)-3-butenol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems has been explored to achieve more sustainable and scalable production methods .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, (1R)-1-(2-phenylethyl)-3-butenyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Propenoic acid, (1R)-1-(2-phenylethyl)-3-butenyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, (1R)-1-(2-phenylethyl)-3-butenyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active compounds that interact with specific pathways in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, 3-phenyl-, ethyl ester: This compound has a similar structure but differs in the ester group and phenyl substitution.
Propanoic acid, 2-phenylethyl ester: Another similar compound with a different carbon chain length and ester group.
Uniqueness
2-Propenoic acid, (1R)-1-(2-phenylethyl)-3-butenyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
350482-51-8 |
|---|---|
Formule moléculaire |
C15H18O2 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
[(3R)-1-phenylhex-5-en-3-yl] prop-2-enoate |
InChI |
InChI=1S/C15H18O2/c1-3-8-14(17-15(16)4-2)12-11-13-9-6-5-7-10-13/h3-7,9-10,14H,1-2,8,11-12H2/t14-/m0/s1 |
Clé InChI |
UGDXWNUFTOGRJH-AWEZNQCLSA-N |
SMILES isomérique |
C=CC[C@@H](CCC1=CC=CC=C1)OC(=O)C=C |
SMILES canonique |
C=CCC(CCC1=CC=CC=C1)OC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


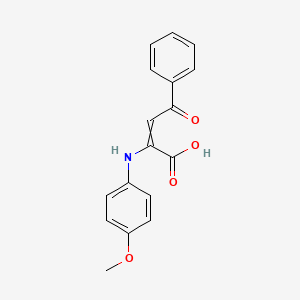
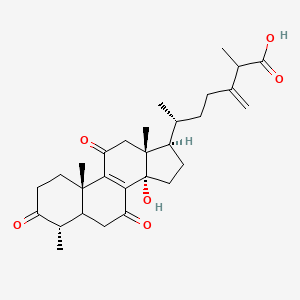

![Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane](/img/structure/B14253170.png)
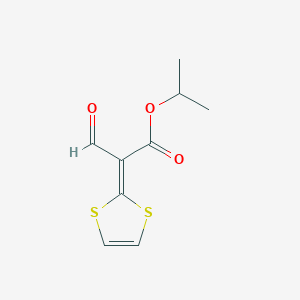

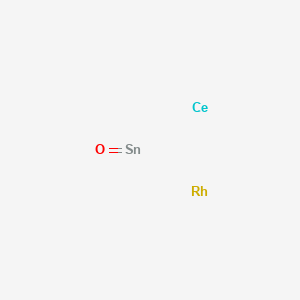
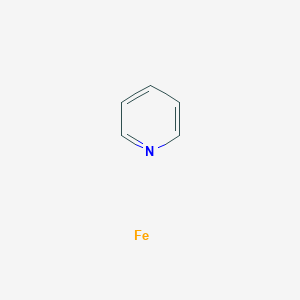
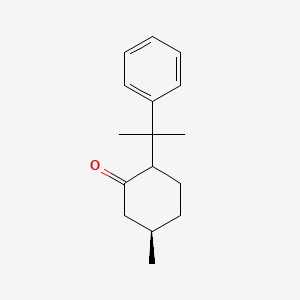
![2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one](/img/structure/B14253203.png)
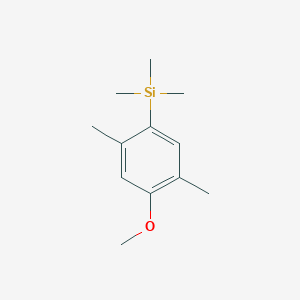
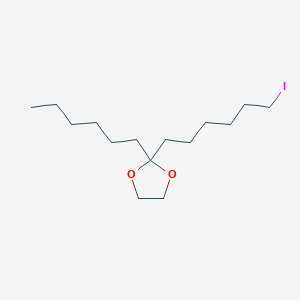
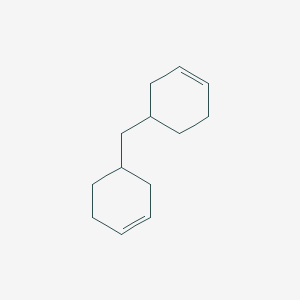
![(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol](/img/structure/B14253215.png)
